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molecular formula C15H14Cl2O2 B8513800 1-Chloro-4-[(4-chlorophenyl)-dimethoxymethyl]benzene CAS No. 6861-53-6

1-Chloro-4-[(4-chlorophenyl)-dimethoxymethyl]benzene

Cat. No. B8513800
M. Wt: 297.2 g/mol
InChI Key: YIHFJRJJGMMPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754207B2

Procedure details

In a round bottom flask, (2 g) 4,4′-dichlorobenzophenone in 4 ml methanol was taken. (1.75 ml) (2 equiv.) tri-methyl orthoformate was added into the reaction mixture and stirred at 25-30° C. Then 0.04 ml perchloric acid (as a catalyst) was added and refluxed for 7.5 hrs. After completion of the reaction ethyl acetate and NaHCO3 solution were added and stirred for 10 min. Then layers were separated and washed the organic layer with water. Dry it over sodium sulfate. Concentrate it on rotavapor to obtain yellow colored liquid product
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step Two
Quantity
0.04 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[CH:17](OC)(OC)[O:18]C.Cl(O)(=O)(=O)=O.[C:29]([O-])(O)=O.[Na+]>CO.C(OCC)(=O)C>[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)([O:18][CH3:17])[O:7][CH3:29])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.75 mL
Type
reactant
Smiles
C(OC)(OC)OC
Step Three
Name
Quantity
0.04 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at 25-30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 7.5 hrs
Duration
7.5 h
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Then layers were separated
WASH
Type
WASH
Details
washed the organic layer with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry it over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate it on rotavapor
CUSTOM
Type
CUSTOM
Details
to obtain yellow colored liquid product

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C(OC)(OC)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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